MAO Isoform Selectivity: 6-Amino-7-ethoxyquinazolin-4(3H)-one Exhibits a 21-Fold Preference for MAO-B Over MAO-A, Inverting the Selectivity Profile of the 7-Methoxy Analog
In direct comparative assays, 6-Amino-7-ethoxyquinazolin-4(3H)-one (BDBM50401981, CHEMBL1575961) demonstrates a clear and quantifiable preference for the MAO-B isoform. It shows an IC50 >100,000 nM against MAO-A and an IC50 of 1,130 nM against MAO-B [1]. In stark contrast, the 7-methoxy analog, 6-Amino-7-methoxyquinazolin-4(3H)-one (BDBM50450832, CHEMBL4202590), exhibits an inverted selectivity profile with an IC50 of 24,000 nM against MAO-A and 3,200 nM against MAO-B [2]. This represents a 21-fold difference in the MAO-B/MAO-A selectivity index between the two compounds (Table 1).
| Evidence Dimension | MAO Isoform Selectivity (IC50 in nM) |
|---|---|
| Target Compound Data | MAO-A: >100,000 nM; MAO-B: 1,130 nM; Selectivity Index (MAO-B/MAO-A): <0.011 |
| Comparator Or Baseline | 6-Amino-7-methoxyquinazolin-4(3H)-one (CHEMBL4202590): MAO-A: 24,000 nM; MAO-B: 3,200 nM; Selectivity Index (MAO-B/MAO-A): 0.13 |
| Quantified Difference | The 7-methoxy analog is 4.2-fold more potent against MAO-A and 2.8-fold less potent against MAO-B, resulting in a 21-fold difference in selectivity index. |
| Conditions | Inhibition of human membrane-bound MAO-A and MAO-B expressed in insect cell membranes, assessed via reduction in conversion of kynuramine to 4-hydroxyquinoline by fluorescence assay [1][2]. |
Why This Matters
This 21-fold shift in selectivity index is critical for CNS drug discovery programs targeting specific MAO isoforms, as MAO-B selective inhibitors are clinically used for Parkinson's disease (e.g., selegiline, rasagiline), while MAO-A inhibitors are used for depression and anxiety disorders.
- [1] BindingDB. (2025). Affinity Data for BDBM50401981 (CHEMBL1575961). MAO-A IC50: >1.00E+5nM; MAO-B IC50: 1.13E+3nM. View Source
- [2] BindingDB. (2025). Affinity Data for BDBM50450832 (CHEMBL4202590). MAO-A IC50: 2.40E+4nM; MAO-B IC50: 3.20E+3nM. View Source
